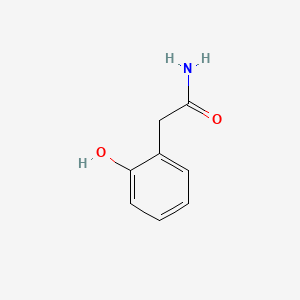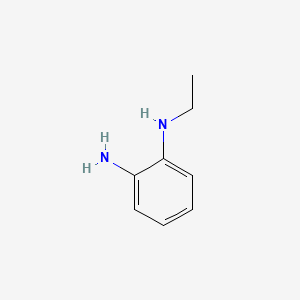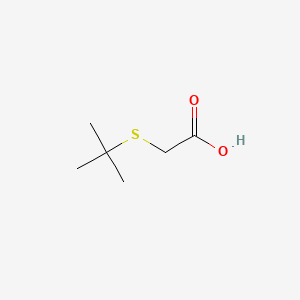
3-Nitrophenyl-β-D-galactopyranosid
Übersicht
Beschreibung
3-Nitrophenyl b-D-galactopyranoside (3NP-G) is a synthetic compound that has a wide range of applications in scientific research. It is a nitrophenyl derivative of the naturally occurring sugar galactose, and is used as a substrate for a variety of biochemical and physiological studies. 3NP-G has been used to study the action of various enzymes, including glycosidases, glycosyltransferases, and trans-glycosylases, as well as to investigate the mechanisms of action of drugs, toxins, and other compounds. In addition, 3NP-G has been used to study the effects of various environmental factors, such as temperature, pH, and light, on biochemical reactions. Furthermore, it has been used in the development of novel analytical techniques and in the synthesis of novel compounds.
Wissenschaftliche Forschungsanwendungen
ELISA-Anwendungen
ONPG ist ein bevorzugtes kolorimetrisches Substrat für ELISA-Anwendungen, die β-Galactosidase (β-Gal) als Reporterenzym verwenden . Bei der Verwendung von β-Galactosidase als Marker für Proteine in ELISA-Studien stehen eine Vielzahl von Substraten zur Verfügung, darunter: o-Nitrophenyl-β-D-galactopyranosidase (ONPG), Naphthol-AS-Bl-β-D-galactopyranosidase (Nap-Gal) und 4-Methyl-umbelliferyl-β-D-galactopyranosidase (MUm-Gal). ONPG ist jedoch eine überlegene Substratoption für β-Galactosidase .
Protein-Assays & Analyse
ONPG wird in Protein-Assays und Analysen eingesetzt . Das gebildete Produkt ist vollständig löslich und hat einen hohen Extinktionskoeffizienten bei 405 nm. Das Substrat erzeugt ein gelbes Produkt, das nach Beendigung der Reaktion mit 1M Natriumcarbonat im sichtbaren Bereich leicht nachweisbar ist .
Zellkultur-Komponente
o-Nitrophenyl-β-D-galactoside ist eine Zellkulturkomponente für die molekulare Genetik . Es ist ein chromogenes Substrat für β-Galactosidase und daher nützlich für den Nachweis der lacZ-Aktivität .
Enzymaktivitätsmessung
Ortho-Nitrophenyl-β-D-galactopyranosid (ONPG) wird als Enzymsubstrat zur Messung der β-Galactosidase-Enzymaktivität verwendet . β-Galactosidase-Aktivität wird durch blaufärbige Kolonien von Lactobacillus spp. auf X-Gal-Platten demonstriert.
Kolorimetrische und EIA-Anwendungen
o-Nitrophenyl-β-D-galactopyranosid ist ein β-Galactosidase-Substrat für kolorimetrische und EIA-Anwendungen . o-Nitrophenol wird als Endprodukt gebildet und bei 405 nm überwacht .
Gegenstück zum pNPP/alkalische Phosphatase-Substrat
o-Nitrophenyl-β-D-galactopyranosid ist ein Gegenstück zum weit verbreiteten pNPP/alkalische Phosphatase-Substrat . Dies macht es zu einem wertvollen Werkzeug in verschiedenen Forschungsanwendungen, bei denen pNPP/alkalische Phosphatase-Substrat häufig verwendet wird .
Wirkmechanismus
Target of Action
The primary target of 3-Nitrophenyl β-D-galactopyranoside is the enzyme β-galactosidase . This enzyme plays a crucial role in the hydrolysis of lactose into glucose and galactose .
Mode of Action
3-Nitrophenyl β-D-galactopyranoside acts as a substrate for β-galactosidase . The compound is structurally similar to lactose, with orthonitrophenyl substituted for glucose . Upon hydrolysis by β-galactosidase, 3-Nitrophenyl β-D-galactopyranoside cleaves into two residues: galactose and o-nitrophenol .
Biochemical Pathways
The action of 3-Nitrophenyl β-D-galactopyranoside involves the lactose metabolic pathway . β-Galactosidase, the enzyme that interacts with this compound, breaks down lactose into glucose and galactose . This compound, being an analog of lactose, fits into this pathway by acting as a substrate for β-galactosidase .
Pharmacokinetics
The compound’s interaction with β-galactosidase and its subsequent hydrolysis into galactose and o-nitrophenol suggest that it is metabolized in environments where β-galactosidase is present .
Result of Action
The hydrolysis of 3-Nitrophenyl β-D-galactopyranoside by β-galactosidase results in the release of galactose and o-nitrophenol . The latter is a yellow compound, providing visual evidence of hydrolysis . This reaction is used to detect the presence and activity of β-galactosidase .
Action Environment
The action of 3-Nitrophenyl β-D-galactopyranoside is influenced by the presence of β-galactosidase, which is produced by certain bacteria . The enzyme’s activity can be induced in the presence of lactose . Therefore, the compound’s action, efficacy, and stability may be influenced by environmental factors such as the presence of lactose and β-galactosidase-producing bacteria .
Safety and Hazards
3-Nitrophenyl b-D-galactopyranoside may be harmful if inhaled, absorbed through skin, or swallowed . It may cause respiratory tract irritation, skin irritation, and eye irritation . In case of contact with skin or eyes, rinse immediately with plenty of water . If swallowed, seek immediate medical assistance .
Zukünftige Richtungen
3-Nitrophenyl b-D-galactopyranoside, as a substrate for β-galactosidase, has potential applications in various industries . It can be used to construct more effective biochemical pathways with shorter reaction times, use less energy, and are ecologically acceptable . It may be beneficial in a wide variety of activities such as pasteurization of food, conversion of biomass, biological role of biomolecules, ambient biosensors, and phytoremediation . Recently, psychrophile enzymes are also used in cleaning the contact lens .
Biochemische Analyse
Biochemical Properties
3-Nitrophenyl b-D-galactopyranoside plays a significant role in biochemical reactions as a chromogenic substrate for beta-galactosidase. Upon hydrolysis by beta-galactosidase, it releases 3-nitrophenol, which is yellow and can be quantitatively measured spectrophotometrically. This reaction is used to assess the presence and activity of beta-galactosidase in various samples. The interaction between 3-Nitrophenyl b-D-galactopyranoside and beta-galactosidase is highly specific, making it an ideal substrate for enzyme assays .
Cellular Effects
3-Nitrophenyl b-D-galactopyranoside influences cellular processes primarily through its interaction with beta-galactosidase. In cells expressing beta-galactosidase, the hydrolysis of 3-Nitrophenyl b-D-galactopyranoside leads to the production of 3-nitrophenol, which can be detected and measured. This process is used to study gene expression, as the presence of beta-galactosidase can be linked to the activity of specific promoters in genetic constructs . Additionally, the compound’s impact on cellular metabolism is minimal, as it is primarily used as a diagnostic tool rather than a metabolic substrate.
Molecular Mechanism
The molecular mechanism of 3-Nitrophenyl b-D-galactopyranoside involves its hydrolysis by beta-galactosidase. The enzyme cleaves the glycosidic bond between the galactose and 3-nitrophenyl groups, resulting in the release of 3-nitrophenol and galactose. This reaction is highly specific and occurs efficiently under physiological conditions. The binding of 3-Nitrophenyl b-D-galactopyranoside to the active site of beta-galactosidase induces a conformational change in the enzyme, facilitating the hydrolysis reaction .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Nitrophenyl b-D-galactopyranoside are observed over time through the accumulation of 3-nitrophenol. The stability of 3-Nitrophenyl b-D-galactopyranoside is generally high, and it does not degrade significantly under standard assay conditions. Long-term studies have shown that the compound remains effective in detecting beta-galactosidase activity over extended periods, making it a reliable substrate for continuous monitoring of enzyme activity .
Dosage Effects in Animal Models
The effects of 3-Nitrophenyl b-D-galactopyranoside in animal models vary with dosage. At low doses, the compound is well-tolerated and does not exhibit significant toxicity. At higher doses, there may be adverse effects, including potential toxicity due to the accumulation of 3-nitrophenol. It is essential to optimize the dosage to balance sensitivity and safety in experimental settings .
Metabolic Pathways
3-Nitrophenyl b-D-galactopyranoside is primarily involved in the metabolic pathway of beta-galactosidase activity. The enzyme hydrolyzes the compound, releasing 3-nitrophenol and galactose. The galactose can then enter glycolysis or other metabolic pathways, while 3-nitrophenol is typically excreted or further metabolized . The interaction with beta-galactosidase is the key metabolic event for this compound.
Transport and Distribution
Within cells, 3-Nitrophenyl b-D-galactopyranoside is transported and distributed primarily through passive diffusion. It can easily penetrate cell membranes due to its small size and hydrophobic nature. Once inside the cell, it interacts with beta-galactosidase localized in various cellular compartments. The distribution of the compound is uniform, allowing for consistent detection of enzyme activity across different cell types .
Subcellular Localization
The subcellular localization of 3-Nitrophenyl b-D-galactopyranoside is closely linked to the presence of beta-galactosidase. The compound is found in compartments where beta-galactosidase is active, such as the cytoplasm and lysosomes. The targeting signals and post-translational modifications of beta-galactosidase direct the enzyme, and consequently, the substrate, to specific cellular locations. This localization is crucial for accurate measurement of enzyme activity in different cellular contexts .
Eigenschaften
IUPAC Name |
(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-(3-nitrophenoxy)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO8/c14-5-8-9(15)10(16)11(17)12(21-8)20-7-3-1-2-6(4-7)13(18)19/h1-4,8-12,14-17H,5H2/t8-,9+,10+,11-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCCMGHVCRFMITI-YBXAARCKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2C(C(C(C(O2)CO)O)O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801293757 | |
| Record name | 3-Nitrophenyl β-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801293757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3150-25-2 | |
| Record name | 3-Nitrophenyl β-D-galactopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3150-25-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | m-Nitrophenyl beta-D-galactopyranoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003150252 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Nitrophenyl β-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801293757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | m-nitrophenyl β-D-galactopyranoside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.623 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![1-[3-(Trimethoxysilyl)propyl]urea](/img/structure/B1293870.png)

